

# A Technical Guide to the Physicochemical Properties of Methyl 5,6-diaminopicolinate

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## Compound of Interest

Compound Name: Methyl 5,6-diamino-2-pyridinecarboxylate

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## Introduction

Methyl 5,6-diaminopicolinate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine derivative, its structural motifs, including the amino and methyl ester groups, are recognized pharmacophores that can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. The strategic placement of a methyl group can significantly modulate a compound's physicochemical properties, which in turn affects its pharmacodynamics and pharmacokinetics.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the available physicochemical data for Methyl 5,6-diaminopicolinate, detailed experimental protocols for their determination, and a proposed synthetic workflow.

## Core Physicochemical Properties

Quantitative experimental data for Methyl 5,6-diaminopicolinate is not extensively available in the public domain. However, data for structurally related compounds and predicted values can provide valuable insights. The following tables summarize the available information.

Table 1: Identity and Composition of Methyl 5,6-diaminopicolinate

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	167.17 g/mol	[3]
CAS Number	538372-33-7	[3][4]
Synonyms	Methyl 5,6-diamino-2-pyridinecarboxylate	[3]

Table 2: Physicochemical Data of Methyl 5,6-diaminopicolinate and Related Compounds

Property	Methyl 5,6-diaminopicolinate (Predicted/Estimated)	Methyl 5,6-diaminonicotinate (Experimental)	Methyl 4,5-diaminopicolinate (Predicted)	Source
Melting Point (°C)	Data not available	154 - 155	Data not available	<a href="#">[5]</a>
Boiling Point (°C)	Data not available	Data not available	Data not available	
pKa	Data not available	Data not available	Data not available	
LogP	Data not available	Data not available	0.0326	<a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	Data not available	Data not available	91.23 Å <sup>2</sup>	<a href="#">[6]</a>
Hydrogen Bond Acceptors	Data not available	Data not available	5	<a href="#">[6]</a>
Hydrogen Bond Donors	Data not available	Data not available	2	<a href="#">[6]</a>
Rotatable Bonds	Data not available	Data not available	1	<a href="#">[6]</a>

Disclaimer: The data for Methyl 4,5-diaminopicolinate, an isomer of the title compound, is provided for comparative purposes. Predicted values should be confirmed by experimental data.

## Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory procedures for aromatic amines.

## Determination of Melting Point (Capillary Method)

**Principle:** The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

**Methodology:**

- **Sample Preparation:** A small amount of finely powdered, dry Methyl 5,6-diaminopicolinate is packed into a capillary tube to a height of 2-3 mm.<sup>[7]</sup> The tube is tapped gently to ensure the sample is compact.<sup>[7][8]</sup>
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.<sup>[8]</sup> For the precise measurement, the heating rate should be controlled to 1-2°C per minute near the expected melting point.
- **Observation and Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated with a fresh sample.<sup>[9]</sup>

## Determination of Aqueous Solubility

**Principle:** The solubility of a compound is determined by finding the maximum concentration that can be dissolved in a solvent at a specific temperature to form a clear solution.<sup>[10]</sup>

**Methodology:**

- **Preparation of Stock Solution:** A stock solution of Methyl 5,6-diaminopicolinate is prepared in a suitable solvent (e.g., cell culture media, DMSO, or ethanol) at a high concentration (e.g., 20 mg/mL).<sup>[10]</sup>
- **Serial Dilutions:** A series of dilutions are prepared from the stock solution. If the compound does not dissolve at the initial concentration, the solution is diluted by a factor of 10, and the dissolution process is repeated.<sup>[10]</sup>

- **Mechanical Agitation:** To aid dissolution, a sequence of mechanical procedures can be employed, such as vortexing, sonication, and incubation with shaking.[\[10\]](#)
- **Visual Observation:** The solubility is determined by visual inspection. A compound is considered dissolved if the solution is clear with no visible particles or cloudiness.[\[10\]](#) The lowest concentration at which the compound remains fully dissolved is recorded as its solubility.

## Determination of pKa (Potentiometric Titration)

**Principle:** The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[\[11\]](#)

**Methodology:**

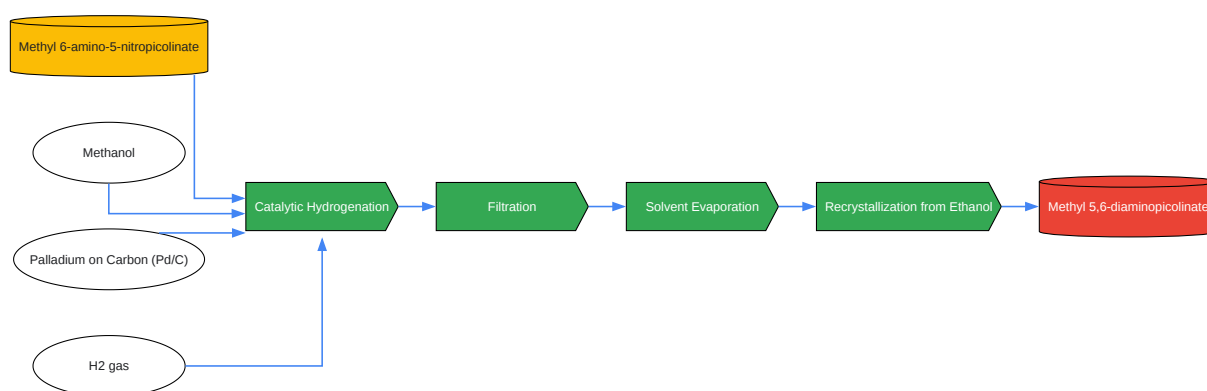
- **Preparation of Solutions:**
  - A sample solution of Methyl 5,6-diaminopicolinate (e.g., 1 mM) is prepared in a suitable solvent, which may be an aqueous solution or a mixed solvent system (e.g., methanol-water) for compounds with low water solubility.[\[11\]](#)[\[12\]](#)
  - Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[\[11\]](#)
  - A solution of a neutral salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength throughout the titration.[\[11\]](#)
- **Titration Procedure:**
  - The sample solution is placed in a thermostatted vessel and the pH electrode of a calibrated pH meter is immersed in it.[\[11\]](#)
  - The solution is made acidic (e.g., to pH 1.8-2.0) with the strong acid.[\[11\]](#)
  - The strong base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[\[11\]](#) The titration is continued until the pH reaches a basic value (e.g., 12-12.5).[\[11\]](#)

- Data Analysis:
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa is determined from the half-equivalence point(s) on the titration curve. For a diamino compound, two pKa values corresponding to the two amino groups may be observed.
  - To ensure accuracy, the titration should be performed in triplicate.[\[11\]](#)

## Logical Workflows and Diagrams

### Proposed Synthesis of Methyl 5,6-diaminopicolinate

The synthesis of Methyl 5,6-diaminopicolinate can be logically approached via the reduction of a nitro-substituted precursor. A plausible synthetic route is outlined below, adapted from the synthesis of the related compound, methyl 5,6-diaminonicotinate.[\[5\]](#)



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